3-Iodopentane
Overview
Description
3-Iodopentane is an organic compound with the molecular formula C5H11I. It is a halogenated hydrocarbon where an iodine atom is attached to the third carbon of a pentane chain. This compound is part of the alkyl iodides family and is known for its reactivity due to the presence of the iodine atom, which is a good leaving group in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodopentane can be synthesized through several methods. One common method involves the reaction of 3-pentanol with hydroiodic acid. The reaction proceeds as follows: [ \text{C5H11OH} + \text{HI} \rightarrow \text{C5H11I} + \text{H2O} ]
Another method involves the halogen exchange reaction where 3-bromopentane reacts with sodium iodide in acetone: [ \text{C5H11Br} + \text{NaI} \rightarrow \text{C5H11I} + \text{NaBr} ]
Industrial Production Methods: Industrial production of this compound typically involves the halogen exchange method due to its efficiency and cost-effectiveness. The reaction is carried out in large reactors with controlled temperatures to ensure high yields and purity of the product .
Types of Reactions:
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Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. For example, with potassium cyanide, it forms 3-pentanenitrile: [ \text{C5H11I} + \text{KCN} \rightarrow \text{C5H11CN} + \text{KI} ]
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Elimination Reactions: It can also undergo elimination reactions to form alkenes. For instance, when treated with a strong base like potassium tert-butoxide, it forms 2-pentene: [ \text{C5H11I} + \text{KOtBu} \rightarrow \text{C5H10} + \text{KI} + \text{tBuOH} ]
Common Reagents and Conditions:
Nucleophiles: Potassium cyanide, sodium azide, and thiourea.
Bases: Potassium tert-butoxide, sodium ethoxide.
Solvents: Acetone, ethanol, and dimethyl sulfoxide.
Major Products:
- 3-Pentanenitrile from substitution with potassium cyanide.
- 2-Pentene from elimination with potassium tert-butoxide.
Scientific Research Applications
3-Iodopentane is used in various scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of other halogenated compounds and in the study of reaction mechanisms.
Biology: It is used in labeling studies where the iodine atom can be replaced with radioactive isotopes for tracing biological pathways.
Medicine: It is explored in the synthesis of pharmaceutical compounds where the iodine atom can be substituted with other functional groups to create active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as a reagent in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 3-Iodopentane in chemical reactions primarily involves the cleavage of the carbon-iodine bond. The iodine atom, being a good leaving group, facilitates various substitution and elimination reactions. In nucleophilic substitution, the nucleophile attacks the carbon atom bonded to iodine, displacing the iodine atom. In elimination reactions, a base abstracts a proton from a carbon atom adjacent to the carbon-iodine bond, leading to the formation of a double bond and the release of iodine .
Comparison with Similar Compounds
1-Iodopentane: An isomer where the iodine atom is attached to the first carbon of the pentane chain.
2-Iodopentane: An isomer with the iodine atom attached to the second carbon.
3-Bromopentane: Similar structure but with a bromine atom instead of iodine.
Uniqueness of 3-Iodopentane: this compound is unique due to its position of the iodine atom on the third carbon, which influences its reactivity and the types of reactions it undergoes. Compared to 1-Iodopentane and 2-Iodopentane, it has different steric and electronic properties, making it suitable for specific synthetic applications. The presence of iodine also makes it more reactive than its brominated counterpart, 3-Bromopentane .
Properties
IUPAC Name |
3-iodopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11I/c1-3-5(6)4-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQDQJYBWZERBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171025 | |
Record name | 3-Iodopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1809-05-8 | |
Record name | 3-Iodopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1809-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001809058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Iodopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions "dissociative electron capture" as a key process in alkyl halide radiolysis. Could you elaborate on how this process might apply to 3-Iodopentane in a hydrocarbon solution?
A1: In alkyl halide-hydrocarbon solutions, ionizing radiation primarily interacts with the more abundant hydrocarbon molecules, generating free electrons. These electrons can then be captured by alkyl halides like this compound through a process called dissociative electron capture. This means the electron attachment leads to the molecule's decomposition, forming a radical and a halide ion:
Q2: One study discusses the formation of various iodinated products when irradiating ethyl iodide-pentane solutions. Could similar product diversity be expected with this compound, and what factors might influence product distribution?
A2: Yes, similar to ethyl iodide, irradiating this compound in pentane would likely result in a mixture of iodinated products. The specific product distribution would depend on several factors, including:
- Concentration: The relative concentration of this compound to pentane influences the probability of radical-radical versus radical-solvent interactions, impacting product formation. []
- Presence of scavengers: The addition of radical scavengers, like iodine, can dramatically alter product distribution by preferentially reacting with specific radicals. []
Q3: The research highlights the use of gas chromatography to analyze the products of alkyl halide radiolysis. What advantages does gas chromatography offer in studying reactions involving this compound?
A3: Gas chromatography is a powerful technique for analyzing complex mixtures, making it highly suitable for studying reactions involving this compound. Its key advantages include:
- High resolution: It allows separating and identifying individual components within a mixture, even if they have very similar properties. This is crucial for characterizing the diverse products potentially formed during radiolysis. []
- Quantitative analysis: Gas chromatography coupled with appropriate detectors can provide quantitative information about each component in the mixture, allowing for determining product yields and understanding reaction pathways. []
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